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An In-depth Technical Guide to the Early Research of Durolane

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Compound of Interest		
Compound Name:	Durallone	
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This technical guide provides a comprehensive review of the early research and development of Durolane, a non-animal stabilized hyaluronic acid (NASHA) product for the treatment of osteoarthritis (OA). The content herein is intended for researchers, scientists, and drug development professionals, offering a detailed look into the preclinical and clinical data that have formed the basis of its application.

Introduction to Durolane and its Core Technology

Durolane is a sterile, transparent gel containing a high concentration of stabilized hyaluronic acid. It is designed as a single-injection treatment to relieve pain in osteoarthritis, particularly of the knee.[1][2] The foundational technology behind Durolane is NASHA, which involves a process that stabilizes the naturally entangled chains of hyaluronic acid to form a viscous, three-dimensional gel.[1][2][3] This stabilization process, which creates a minimal amount of covalent bonds (approximately 1%) between hyaluronic acid chains, is designed to increase the product's residence time in the joint while retaining the physiological properties of natural hyaluronic acid.[2][3]

Proposed Mechanism of Action

The primary mechanism of action for Durolane is viscosupplementation. In an osteoarthritic joint, the natural hyaluronic acid in the synovial fluid has a lower molecular weight and concentration, leading to reduced viscoelastic properties. Durolane aims to restore the lubrication and cushioning in the joint, thereby reducing pain and improving function.[4] Beyond this mechanical effect, preclinical and clinical research suggests that hyaluronic acid has



several biological actions.[5][6] These include chondroprotective effects, anti-inflammatory properties, and the stimulation of endogenous hyaluronic acid production by synoviocytes.[5][6] [7]

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